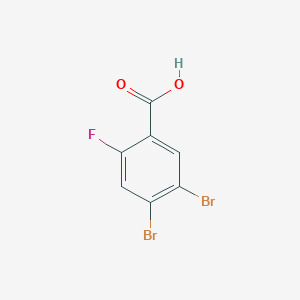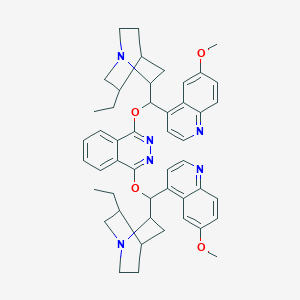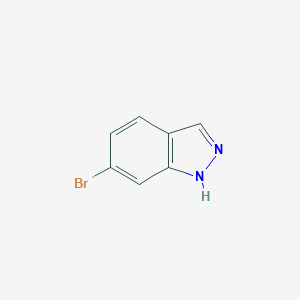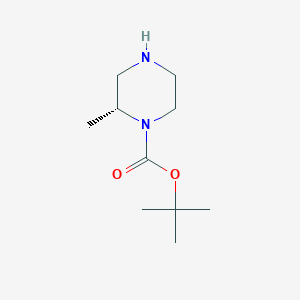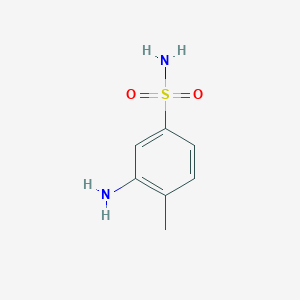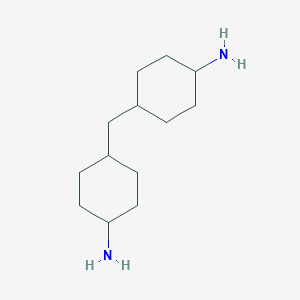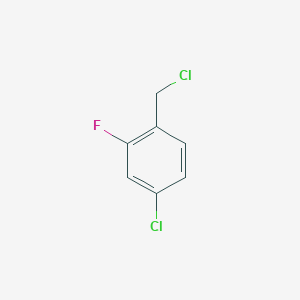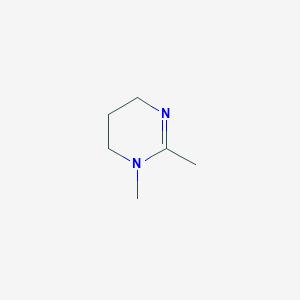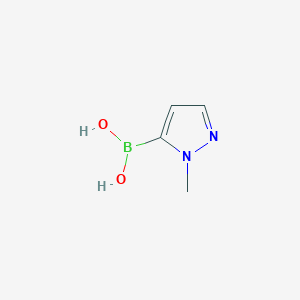
(1-methyl-1H-pyrazol-5-yl)boronic acid
Descripción general
Descripción
“(1-methyl-1H-pyrazol-5-yl)boronic acid” is a chemical compound with the CAS Number: 720702-41-0 . It has a molecular weight of 125.92 and is typically stored in a freezer . The compound is solid at room temperature . It is used as a reagent for the design, synthesis, and evaluation of novel porcupine inhibitors featuring a fused 3-ring system based on a ‘reversed’ amide scaffold .
Molecular Structure Analysis
The IUPAC name for this compound is 1-methyl-1H-pyrazol-5-ylboronic acid . The InChI code is 1S/C4H7BN2O2/c1-7-4 (5 (8)9)2-3-6-7/h2-3,8-9H,1H3 . The InChI key is MGNBKNBEZGLHNF-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound is used as a reagent in various reactions. For instance, it is used in Suzuki-Miyaura cross-coupling reactions . It is also involved in the preparation of aminothiazoles as β-secretase modulators and amino-pyrido-indol-carboxamides, potential JAK2 inhibitors for myeloproliferative disorders .Physical And Chemical Properties Analysis
“(1-methyl-1H-pyrazol-5-yl)boronic acid” is a solid at 20 degrees Celsius . It should be stored under inert gas and at a temperature below 0°C . The compound is air-sensitive and heat-sensitive .Aplicaciones Científicas De Investigación
Medicine
(1-Methyl-1H-pyrazol-5-yl)boronic acid: is utilized in medicinal chemistry for the synthesis and evaluation of potential therapeutic agents. It acts as a crucial building block in the design of novel inhibitors targeting specific proteins involved in disease pathways .
Agriculture
In agriculture, this compound serves as a reagent in the synthesis of molecules with potential antileishmanial and antimalarial activities. Its role in creating compounds that can interact with biological targets like parasites makes it valuable for developing new pesticides or treatments for parasitic infections .
Material Science
In material science, (1-methyl-1H-pyrazol-5-yl)boronic acid is used in the preparation of complex molecules that could have applications in creating new materials. Its ability to form stable boronic esters is particularly useful in developing polymers and other advanced materials .
Biochemistry
(1-Methyl-1H-pyrazol-5-yl)boronic acid: is significant in biochemistry for studying protein interactions and enzyme activities. It can be used to mimic biological molecules and investigate the biochemical pathways within cells .
Pharmacology
In pharmacology, this boronic acid derivative is a key intermediate in the synthesis of various pharmacologically active compounds. It is particularly important in the development of inhibitors that can modulate enzyme activity, which is crucial for drug discovery and development .
Analytical Chemistry
Analytical chemists employ (1-methyl-1H-pyrazol-5-yl)boronic acid in the development of new analytical methods. It can be used to create sensitive and selective sensors for detecting biological and chemical substances .
Organic Synthesis
Finally, in organic synthesis, this compound is a versatile reagent used in various coupling reactions, such as Suzuki coupling, which is fundamental in constructing complex organic molecules. Its role in forming carbon-carbon bonds is essential for synthesizing a wide range of organic compounds .
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with several hazard statements: H302, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .
Direcciones Futuras
Mecanismo De Acción
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Boronic acids, including (1-methyl-1H-pyrazol-5-yl)boronic acid, are known to form boronate esters with 1,2- and 1,3-diols, which are common structural motifs in biomolecules. This suggests that the compound could interact with its targets through the formation of these esters .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (1-methyl-1H-pyrazol-5-yl)boronic acid are not well-studied. As a small molecule, it is likely to be well-absorbed and distributed throughout the body. The metabolism and excretion of this compound would depend on its specific interactions with metabolic enzymes and transporters .
Result of Action
The molecular and cellular effects of (1-methyl-1H-pyrazol-5-yl)boronic acid’s action are currently unknown. Given its potential to form covalent bonds with proteins and enzymes, it could have a variety of effects depending on the specific targets it interacts with .
Action Environment
The action, efficacy, and stability of (1-methyl-1H-pyrazol-5-yl)boronic acid could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ability to form boronate esters. Additionally, the presence of other molecules could impact the compound’s absorption and distribution .
Propiedades
IUPAC Name |
(2-methylpyrazol-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BN2O2/c1-7-4(5(8)9)2-3-6-7/h2-3,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNBKNBEZGLHNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NN1C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457847 | |
| Record name | (1-Methyl-1H-pyrazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-pyrazol-5-yl)boronic acid | |
CAS RN |
720702-41-0 | |
| Record name | (1-Methyl-1H-pyrazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-methyl-1H-pyrazol-5-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

